Boc-Ser(Tos)-OMe
Overview
Description
Synthesis Analysis
The synthesis of Boc-Ser(Tos)-OMe is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular formula of Boc-Ser(Tos)-OMe is C16H23NO7S . The IUPAC name is methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate . The InChI Key is VVBLIPVUGGNLGW-ZDUSSCGKSA-N .Chemical Reactions Analysis
Boc-Ser(Tos)-OMe is a serine derivative . As a protected amino acid, it is used in peptide synthesis. The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
Boc-Ser(Tos)-OMe has a molecular weight of 373.42 g/mol . It has a density of 1.236 g/cm3 and a melting point of 74-75 °C .Scientific Research Applications
1. Dual Protection of Amino Functions Involving Boc
- Summary of Application: Boc-groups play a pivotal role in the synthesis of multifunctional targets. This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
- Methods of Application: The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
- Results or Outcomes: The Boc-protection has been widely used in peptide synthesis and continues to play an important role in this context in parallel with the Fmoc-group .
2. Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome
- Summary of Application: Boc-Ser(OBzl)-Leu-Leucinal is used in the synthesis of peptide aldehyde derivatives, which are inhibitors of the 20S proteasome .
- Methods of Application: The ability of these compounds to inhibit the 20S proteasome was assayed .
- Results or Outcomes: Among the tested compounds, Boc-Ser(OBzl)-Leu-Leucinal exhibited significant activity, representing an order of magnitude enhancement compared with MG132 .
3. Sustainable and Chemoselective N-Boc Protection of Amines
- Summary of Application: A green and practical approach for the chemoselective N-tert-butyloxycarbonylation of structurally diverse amines with di-tert-butyl dicarbonate (Boc2O) is described .
- Methods of Application: Selective N-Boc protection was achieved in excellent yields in urea-choline chloride deep eutectic solvent (DES) as the most promising environmentally .
- Results or Outcomes: This method provides a sustainable and chemoselective way for N-Boc protection of amines .
4. Synthesis of Multifunctional Targets
- Summary of Application: Boc-groups are used in the synthesis of multifunctional targets. This involves dual protection of amines and amides .
- Methods of Application: The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
- Results or Outcomes: The Boc-protection has been widely used in peptide synthesis and continues to play an important role in this context in parallel with the Fmoc-group .
5. Facilitated Cleavage Due to Mutual Interaction
- Summary of Application: Boc-groups are used in cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
- Methods of Application: The Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
- Results or Outcomes: The Boc-protection has been widely used in peptide synthesis and continues to play an important role in this context in parallel with the Fmoc-group .
6. Boc Protecting Group for Amines
- Summary of Application: Amines are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups. Perhaps the most common strategy to protect an amino group is to convert it into a carbamate .
- Methods of Application: The mechanism of cleaving the Boc group is achieved with a strong acid such as trifluoracetic acid (TFA). The first step would be protonation of the carbonyl oxygen since the resulting ion is resonance stabilized .
- Results or Outcomes: The Boc group is the most used protection of amino groups for example in the synthesis of peptides .
7. Formation of Boc-Protected Amines
- Summary of Application: The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .
- Methods of Application: Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used. The Boc group is stable towards most nucleophiles and bases .
- Results or Outcomes: This method provides a sustainable and chemoselective way for N-Boc protection of amines .
Safety And Hazards
Boc-Ser(Tos)-OMe should be handled with care. If inhaled, move the victim into fresh air . If it comes into contact with skin, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting .
Future Directions
properties
IUPAC Name |
methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBLIPVUGGNLGW-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426556 | |
Record name | Boc-Ser(Tos)-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Ser(Tos)-OMe | |
CAS RN |
56926-94-4 | |
Record name | Boc-Ser(Tos)-OMe | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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